Propargyl-PEG8-OH

Beschreibung

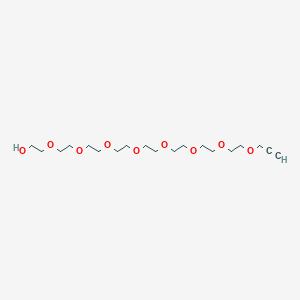

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O9/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1,20H,3-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOHHKOXBMTMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Propargyl Peg9 Alcohol

General Synthetic Routes to Propargyl-PEG-alcohol Derivatives

Several synthetic strategies have been developed to produce Propargyl-PEG-alcohol derivatives. These methods often begin with commercially available polyethylene (B3416737) glycol precursors and introduce the propargyl group through various etherification or esterification reactions.

One of the most common methods involves the deprotonation of a hydroxyl group on a PEG molecule with a strong base, such as sodium hydride or potassium hydroxide, followed by a nucleophilic substitution reaction with propargyl bromide. mdpi.compreprints.org This Williamson ether synthesis is a straightforward approach to introduce the propargyl moiety. For a molecule like Propargyl-PEG9-alcohol, this typically involves starting with nonaethylene glycol.

Another route starts with heterobifunctional PEGs, such as α-hydroxy-ω-carboxyl PEG. preprints.orgmdpi.comresearchgate.net The carboxyl group can be selectively reacted with propargyl bromide to form a propargyl ester, leaving the hydroxyl group at the other terminus untouched. mdpi.comresearchgate.net For instance, the potassium salt of α-hydroxyl-ω-carboxyl PEG can be reacted with propargyl bromide in a solvent like DMF to yield the desired α-hydroxyl-ω-propargyl PEG. mdpi.com

Anionic ring-opening polymerization of ethylene (B1197577) oxide is another powerful technique. mdpi.commdpi.com This "grafting-from" approach uses an initiator containing the desired functional group, such as propargyl alcohol, to grow the PEG chain to a specific length. This method offers excellent control over the polymer's molecular weight.

More recently, methods involving the hydrolysis of cyanohydrin derivatives have been developed. This strategy allows for the synthesis of propargylated and PEGylated α-hydroxy acids from readily available materials like propargyl alcohol and oligo(ethylene glycols) (OEGs) without the need for column chromatography, making the process scalable. acs.orgacs.org

| Synthetic Route | Key Reagents & Precursors | Description | Reference |

|---|---|---|---|

| Williamson Ether Synthesis | PEG-alcohol, Strong Base (e.g., NaH), Propargyl Bromide | A common method where a PEG alkoxide displaces bromide from propargyl bromide to form an ether linkage. | mdpi.compreprints.org |

| Esterification of Heterobifunctional PEG | α-hydroxy-ω-carboxyl PEG, Propargyl Bromide, Base (e.g., KOH) | The carboxyl end of a bifunctional PEG is selectively converted to a propargyl ester, preserving the hydroxyl group. | mdpi.comresearchgate.net |

| Anionic Ring-Opening Polymerization | Ethylene Oxide, Propargyl Alcohol (as initiator) | Polymerization of ethylene oxide is initiated by the deprotonated propargyl alcohol, allowing for controlled PEG chain growth. | mdpi.commdpi.com |

| Cyanohydrin Hydrolysis | Propargyl alcohol, Bromoacetaldehyde diethyl acetal, OEGs, H₂SO₄ | A multi-step synthesis that builds the molecule and concludes with acid-catalyzed hydrolysis of a cyanohydrin intermediate. | acs.orgacs.org |

Selective Functionalization Strategies for the Propargyl Moiety

The terminal alkyne of the propargyl group is its most significant feature, primarily serving as a handle for "click chemistry." chemscene.combroadpharm.com This class of reactions is known for high yields, mild reaction conditions, and high selectivity.

The most prominent reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins the propargyl group with an azide-functionalized molecule to form a stable 1,2,3-triazole linkage. creativepegworks.com This reaction is exceptionally versatile, enabling the conjugation of Propargyl-PEG9-alcohol to a vast array of molecules, including biomolecules, fluorescent dyes, and nanoparticles, provided they bear an azide (B81097) group. medkoo.comnih.gov

For applications where the potential cytotoxicity of a copper catalyst is a concern, especially in vivo, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a catalyst-free alternative. mdpi.combroadpharm.com This reaction uses strained cyclic alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which react readily with azides without the need for a catalyst. mdpi.combroadpharm.com

Beyond azide cycloadditions, the propargyl group can participate in other transformations, such as the thiol-yne reaction, which can be used for polymer synthesis and crosslinking. acs.org

| Reaction Type | Reactant | Key Conditions/Catalyst | Product Linkage | Reference |

|---|---|---|---|---|

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-containing molecule | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | 1,2,3-Triazole | creativepegworks.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide-containing molecule | Requires a strained alkyne (e.g., DBCO, BCN) instead of a propargyl group; catalyst-free | Triazole | mdpi.combroadpharm.com |

| Thiol-yne Reaction | Thiol-containing molecule | Radical initiator (photo- or thermal) | Thioether | acs.org |

Derivatization Approaches via the Terminal Hydroxyl Group

The terminal hydroxyl group of Propargyl-PEG9-alcohol provides a second, orthogonal site for chemical modification, allowing for the synthesis of heterobifunctional molecules. medkoo.comaxispharm.com The reactivity of the hydroxyl group is typical of a primary alcohol, and it can be converted into a wide range of other functional groups.

A common strategy is to first "activate" the hydroxyl group to make it more susceptible to nucleophilic attack. biochempeg.com This can be achieved by converting it into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. mdpi.combiochempeg.com The resulting sulfonate ester can then be readily displaced by nucleophiles like sodium azide to introduce an azide group or ammonia (B1221849) to form a primary amine. mdpi.com

Alternatively, the hydroxyl group can be directly converted to other functionalities. Reaction with succinic anhydride (B1165640) in the presence of a base like triethylamine (B128534) introduces a terminal carboxylic acid group. mdpi.comresearchgate.net The Mitsunobu reaction is a particularly powerful one-step method for converting the alcohol into various functional groups, including azides and thiols, with high efficiency and without affecting the rest of the molecule. nih.gov For conjugation to amines, the hydroxyl group can be activated with reagents like 4-nitrophenyl chloroformate (p-NPC) to form a reactive carbonate. mdpi.combiochempeg.com

| Target Functional Group | Method | Key Reagents | Reference |

|---|---|---|---|

| Carboxyl | Esterification | Succinic anhydride, DMAP, Triethylamine | mdpi.comresearchgate.net |

| Amine (Amine-reactive) | Activation | 4-Nitrophenyl chloroformate (p-NPC), Triethylamine | mdpi.com |

| Azide | Nucleophilic Substitution (via Tosylate) | 1) Tosyl chloride, Pyridine; 2) Sodium azide | mdpi.com |

| Thiol | Mitsunobu Reaction | Thioacetic acid, DIAD, PPh₃; followed by hydrolysis | nih.gov |

| Aldehyde | Mitsunobu Reaction | Di-tert-butyl-iminodicarboxylate, DIAD, PPh₃; followed by oxidative cleavage | nih.gov |

Catalytic Modulations in Propargyl-PEG9-alcohol Synthesis and Transformation

Catalysis plays a critical role in both the synthesis and transformation of Propargyl-PEG9-alcohol, enabling efficient, selective, and mild reaction conditions suitable for complex molecules.

In the synthesis of propargyl alcohols in general, various catalysts are employed. Zinc-based catalysts, such as the combination of zinc triflate (Zn(OTf)₂) and a chiral ligand like (+)-N-methylephedrine, facilitate the enantioselective addition of terminal alkynes to aldehydes. organic-chemistry.org

For the key transformation of the propargyl group, copper(I) complexes are the quintessential catalysts for the CuAAC click reaction. researchgate.netrsc.org These catalysts dramatically increase the rate and regioselectivity of the cycloaddition. In propargylamine (B41283) synthesis, a related multicomponent reaction, catalysts based on copper, silver, nickel, and zinc have been developed to promote the C-H activation of the alkyne. researchgate.net

Gold catalysts have also emerged as powerful tools for transformations involving alkynes. For example, a PEGylated N-heterocyclic carbene (NHC)-gold(I) complex has shown high reactivity and regioselectivity in the cyclization of various alkynoic acids in water, demonstrating the potential for recyclable, water-soluble catalysts in PEG chemistry. rsc.org Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) are known to catalyze propargylic substitution reactions. rsc.org Furthermore, organocatalysts like m-phenylenediamine (B132917) have been identified as efficient catalysts for specific PEGylation reactions, such as oxime formation, offering metal-free alternatives. nih.gov

| Catalyst Type | Example | Application | Reference |

|---|---|---|---|

| Copper | Cu(I) complexes | Azide-Alkyne Cycloaddition (CuAAC) | researchgate.netrsc.org |

| Zinc | Zn(OTf)₂ / N-methylephedrine | Enantioselective synthesis of propargylic alcohols | organic-chemistry.org |

| Gold | PEGylated NHC-Au(I) complex | Cyclization of alkynoic acids in water | rsc.org |

| Lewis Acid | BF₃·Et₂O | Propargylic substitution reactions | rsc.org |

| Organocatalyst | m-Phenylenediamine (mPDA) | Catalysis of oxime-forming PEGylation reactions | nih.gov |

Advanced Functionalization and Derivatization Strategies for Propargyl Peg9 Alcohol

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Metal-Free Click Chemistry with Propargyl-PEG9-alcohol

While CuAAC is highly efficient, the potential cytotoxicity of the copper catalyst can be a concern for applications in living systems. nih.govbiochempeg.com This has led to the development of copper-free click chemistry, most notably Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). rsc.orgbiochempeg.com

SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne like the propargyl group. biochempeg.com The high ring strain of the cyclooctyne allows it to react readily with azides without the need for a metal catalyst. rsc.orgbiochempeg.com

Although Propargyl-PEG9-alcohol itself is not directly used in SPAAC, its azide-containing counterpart, Azide-PEG-alcohol, is a suitable reaction partner for strained alkynes. broadpharm.com Conversely, the terminal alkyne of Propargyl-PEG9-alcohol can be reacted with azide-functionalized molecules that also contain a strained alkyne for subsequent orthogonal, metal-free ligations. The development of SPAAC has broadened the scope of click chemistry, enabling its use in live-cell imaging and in vivo applications where copper toxicity is a limiting factor. biochempeg.com

Diversification of Propargyl-PEG9-alcohol through Terminal Hydroxyl Group Transformations

The terminal hydroxyl (-OH) group of Propargyl-PEG9-alcohol offers a second site for chemical modification, allowing for the introduction of a wide variety of functional groups. medkoo.commedchemexpress.com This versatility is a key feature of the molecule, enabling the synthesis of complex, multifunctional constructs.

Common transformations of the terminal hydroxyl group include:

Esterification: The hydroxyl group can be reacted with carboxylic acids or their activated derivatives (e.g., acyl chlorides, NHS esters) to form ester linkages. For example, it can be esterified with thioctic acid to introduce a moiety for gold nanoparticle binding. nih.gov

Activation and Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. mdpi.com This activated intermediate can then undergo nucleophilic substitution with various nucleophiles to introduce groups like azides, thiols, or amines. mdpi.com

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. uzh.ch Aldehyde-functionalized PEGs are useful for conjugation to primary amines via reductive amination. mdpi.com

Mitsunobu Reaction: This reaction provides a versatile method for converting the alcohol into other functionalities, such as azides or protected thiols, in a single step under mild conditions. researchgate.net

These transformations are summarized in the table below.

| Reaction Type | Reagents | Resulting Functional Group |

| Esterification | Carboxylic Acid (with DCC/DMAP) or Activated Ester (e.g., NHS ester) | Ester |

| Tosylation/Mesylation | Tosyl Chloride or Mesyl Chloride | Tosylate/Mesylate (good leaving group) |

| Oxidation | Mild oxidizing agents (e.g., PCC) or strong oxidizing agents (e.g., Jones reagent) | Aldehyde or Carboxylic Acid |

| Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃), Nucleophile (e.g., HN₃) | Varies (e.g., Azide) |

Multi-functionalization Protocols Utilizing Both Alkyne and Alcohol Moieties

The presence of two distinct and orthogonally reactive functional groups—the alkyne and the alcohol—on the same molecule allows for sequential or simultaneous multi-functionalization. frontiersin.org This capability is essential for constructing complex architectures such as antibody-drug conjugates (ADCs), targeted nanoparticles, and multifunctional surfaces. medkoo.comnih.gov

An example of a multi-functionalization strategy would involve:

First Ligation: Reacting the propargyl group with an azide-bearing molecule (e.g., a fluorescent dye or a small molecule drug) via CuAAC.

Second Ligation: Modifying the terminal hydroxyl group of the resulting conjugate. For instance, the hydroxyl group could be activated and then reacted with a targeting ligand (e.g., a peptide or antibody). nih.gov

This orthogonal approach allows for the precise assembly of multiple components onto a single PEG scaffold. frontiersin.org For example, nanoparticles have been created with surfaces presenting three different bioorthogonal functional groups, enabling the attachment of drugs, targeting ligands, and imaging agents through selective reactions. nih.gov The ability to control the step-wise addition of different molecules is a powerful tool for creating highly tailored and complex biomaterials and therapeutic agents. frontiersin.orgnih.gov

Applications of Propargyl Peg9 Alcohol in Bioconjugation and Chemical Biology

Bioconjugation of Biomolecules via Propargyl-PEG9-alcohol Linkers

The unique architecture of Propargyl-PEG9-alcohol makes it an ideal crosslinker for the bioconjugation of sensitive biomolecules such as proteins, peptides, and nucleic acids. Its applications range from the construction of antibody-drug conjugates (ADCs) to the development of proteolysis-targeting chimeras (PROTACs). medkoo.commedchemexpress.com

Covalent Attachment to Biomacromolecules

The primary mechanism for attaching Propargyl-PEG9-alcohol to biomolecules involves its two key functional groups: the propargyl group and the hydroxyl group.

The Propargyl Group: This terminal alkyne is primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". broadpharm.combroadpharm.com This reaction forms a highly stable triazole linkage with molecules containing an azide (B81097) group. broadpharm.comaxispharm.com The reaction is known for its high efficiency, specificity, and biocompatibility, proceeding under mild conditions which preserves the function of sensitive biomolecules.

The Hydroxyl Group: The terminal alcohol provides a secondary site for conjugation. It can be chemically modified into other reactive functional groups. medkoo.comcd-bioparticles.net For instance, it can be oxidized to a carboxylic acid or converted into an activated ester (like an NHS ester), which can then readily react with primary amines on proteins (e.g., the side chain of lysine (B10760008) residues) to form stable amide bonds. It can also be converted to a tosylate or mesylate to react with nucleophiles like thiols. precisepeg.com

This dual functionality allows for the covalent linkage of biomolecules in the synthesis of complex constructs like ADCs, where the linker connects a monoclonal antibody to a potent cytotoxic payload. medkoo.comfujifilm.com It is also utilized in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins. medchemexpress.com

Strategies for Orthogonal Bioconjugation

Orthogonal conjugation refers to the ability to perform multiple, specific chemical reactions in the same pot without them interfering with one another. Propargyl-PEG9-alcohol is well-suited for such strategies because its two functional ends react via different mechanisms under distinct conditions.

A typical orthogonal strategy involves a two-step process:

The hydroxyl group of Propargyl-PEG9-alcohol is first derivatized (e.g., converted to an NHS ester) and reacted with an amine-containing biomolecule, such as an antibody.

The resulting conjugate, now bearing a terminal propargyl group, is then reacted with a second molecule containing an azide group (e.g., a fluorescent dye, a drug molecule, or another biomolecule) via a CuAAC reaction.

This step-wise approach provides precise control over the final structure of the conjugate. The CuAAC reaction is orthogonal to the amine-acylating reactions commonly used in bioconjugation, ensuring that the second molecule attaches only to the alkyne handle of the linker. This methodology is crucial for creating well-defined bioconjugates with specific drug-to-antibody ratios (DARs) in ADC development.

Table 2: Key Reactions for Bioconjugation with Propargyl-PEG9-alcohol

| Reaction Type | Functional Group (on Linker) | Reacts With | Bond Formed |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Propargyl (-C≡CH) | Azide (-N3) | Triazole Ring |

| Amide Bond Formation (via derivatization) | Hydroxyl (-OH) -> Carboxylic Acid/NHS Ester | Amine (-NH2) | Amide (-CONH-) |

| Ether Bond Formation (via derivatization) | Hydroxyl (-OH) -> Tosylate/Mesylate | Thiol (-SH), Alcohol (-OH) | Thioether/Ether Bond |

Development of Molecular Probes and Advanced Imaging Agents

The properties of Propargyl-PEG9-alcohol make it a valuable component in the synthesis of molecular probes for biological imaging. The PEG linker improves the solubility and pharmacokinetic properties of the probes, while the propargyl group allows for the reliable attachment of imaging moieties. medkoo.comaxispharm.com

Applications in Cellular Imaging Studies

In cellular imaging, Propargyl-PEG9-alcohol can be used to link a cell-targeting ligand (like an antibody or a small molecule) to a reporter molecule (like a fluorophore). This allows for the visualization and tracking of specific cellular components or processes. Research has shown that using short PEG linkers, such as those with a length similar to PEG9, can improve the performance of targeted optical imaging probes. medkoo.com The hydrophilic PEG spacer can reduce non-specific binding and aggregation of the probe, leading to a better signal-to-noise ratio in imaging experiments. medkoo.com

Design and Synthesis of Fluorescent and Radiometric Probes

The design of probes using Propargyl-PEG9-alcohol follows a modular approach. For a fluorescent probe, a typical synthesis involves:

Conjugating a targeting biomolecule (e.g., a monoclonal antibody) to the derivatized hydroxyl end of the Propargyl-PEG9-alcohol linker.

Attaching an azide-functionalized fluorescent dye to the propargyl end of the linker via a CuAAC reaction.

A study by Sano et al. demonstrated that short PEG-linkers were effective in creating activatable monoclonal antibody-indocyanine green optical imaging probes. medkoo.com For radiometric probes, a similar strategy is employed, but instead of a fluorophore, a chelating agent capable of binding a radioisotope (for PET or SPECT imaging) is clicked onto the propargyl terminus. precisepeg.com

Functionalization of Biological Scaffolds and Substrates

In tissue engineering, three-dimensional (3D) scaffolds provide a structural support that mimics the natural extracellular matrix (ECM) to promote cell adhesion, proliferation, and differentiation. mdpi.comresearchgate.net The surface chemistry of these scaffolds is critical for directing cellular behavior.

Propargyl-PEG9-alcohol and its derivatives can be used to functionalize the surfaces of these scaffolds, which are often made from biodegradable polymers like polycaprolactone (B3415563) (PCL). nih.govnih.gov A common strategy involves first modifying the scaffold surface to introduce reactive functional groups. For example, aminolysis with a diamine can be used to introduce primary amine groups onto the PCL surface. nih.gov

Subsequently, a derivative of Propargyl-PEG9-alcohol, such as Propargyl-PEG9-acid or its NHS ester, can be covalently attached to these surface amines. This process coats the scaffold with a hydrophilic PEG layer terminating in a propargyl group. These exposed propargyl groups are then available for the site-specific immobilization of azide-modified bioactive molecules, such as peptides containing the RGD sequence for cell adhesion or specific growth factors to guide tissue regeneration. nih.gov This "click" functionalization allows for precise control over the density and spatial presentation of biological signals on the scaffold surface.

Role of Propargyl Peg9 Alcohol in Drug Discovery and Therapeutics

Application in Antibody-Drug Conjugates (ADCs) Development

Propargyl-PEG9-alcohol serves as a non-cleavable ADC linker component, valued for its defined length and hydrophilic properties. medchemexpress.com In a typical conjugation strategy, the antibody is chemically modified to introduce an azide (B81097) functional group. Separately, the hydroxyl group of Propargyl-PEG9-alcohol is used to attach a cytotoxic drug, often through an ester or another covalent bond. The resulting drug-linker construct, now bearing a terminal alkyne (the propargyl group), is then covalently attached to the azide-modified antibody using the CuAAC click reaction. medkoo.combroadpharm.com This process creates a stable and homogenous ADC, where the PEG9 spacer physically separates the hydrophobic drug from the antibody surface.

The design of the linker profoundly impacts an ADC's balance between stability in systemic circulation and efficient payload release within tumor cells. nih.govfrontiersin.org The use of a PEG-based linker like Propargyl-PEG9-alcohol contributes significantly to this balance. The hydrophilic nature of the PEG chain enhances the ADC's solubility and can prolong its circulation half-life by creating a "stealth effect" that reduces clearance by the immune system. nih.gov

Research into ADC linker technology has shown that linker length and composition are key parameters affecting both pharmacokinetics and efficacy. nih.govfrontiersin.org Studies have demonstrated that incorporating long PEG chains into ADC linkers can lead to improved biophysical stability, a longer half-life, and better tolerability in animal models. nih.gov Specifically, longer PEG linkers (e.g., PEG24) have been shown to produce ADCs with slower clearance rates compared to those with shorter or no PEG linkers. researchgate.net While direct comparative data for PEG9 is specific to each ADC construct, the principle holds that the nine ethylene (B1197577) glycol units contribute to improved pharmacokinetics. This enhanced stability ensures that the cytotoxic payload remains attached to the antibody until it reaches the target cancer cell, minimizing off-target toxicity and maximizing the therapeutic window. frontiersin.org

| Linker Component | Payload Type | Key Research Finding | Reference |

|---|---|---|---|

| mPEG24 Side Chain | Monomethyl Auristatin E (MMAE) | Demonstrated maximum hydrophilicity, biophysical stability, and tumor suppression with a prolonged half-life compared to less hydrophilic linkers. | nih.gov |

| Linear vs. Pendant PEG | DM1 Analogue | Pendant PEG configuration led to slower clearance rates and improved pharmacokinetic profiles compared to a linear PEG linker of similar total length. | researchgate.net |

| General PEG Linkers | Hydrophobic Payloads | Incorporating PEG elements into linkers is a viable strategy to shield payload hydrophobicity, reducing aggregation and improving plasma clearance. | nih.gov |

Linker Design and Conjugation Chemistry for ADCs

Integration in Proteolysis-Targeting Chimeras (PROTACs) Synthesis

PROTACs are innovative heterobifunctional molecules designed to hijack the body's own protein disposal system—the ubiquitin-proteasome system—to destroy specific disease-causing proteins. biorxiv.orgmedchemexpress.com A PROTAC consists of two active ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. explorationpub.com

The linker in a PROTAC is not merely a spacer; its length, flexibility, and chemical composition are critical factors that dictate the potency and selectivity of the degrader. explorationpub.comnih.gov The linker must orient the POI and the E3 ligase in a productive manner to form a stable ternary complex (POI-PROTAC-E3 ligase), which is the necessary first step for protein degradation. nih.govelifesciences.org Propargyl-PEG9-alcohol is frequently used as a foundational element in PROTAC linker synthesis. medchemexpress.comxcessbio.com Its propargyl group allows for the modular assembly of PROTACs using click chemistry, which facilitates the rapid synthesis of a library of degraders with varying linker lengths and attachment points for screening. explorationpub.comnih.gov

Optimization is often an empirical process, as minor changes in linker length can have dramatic and sometimes unpredictable effects on degradation efficiency. biorxiv.orgnih.gov For instance, a study investigating protein degradation using E3 ligase-recruiting ligands with different linkers found that a construct with a short PEG2 linker was effective, whereas an analogous one with a longer PEG9 linker failed to induce significant degradation. biorxiv.org Conversely, in the development of a stapled peptide PROTAC, linkers ranging from PEG3 to PEG9 were tested, with a PEG8 linker ultimately being chosen to provide optimal flexibility for the final compound. acs.org These findings underscore that there is no universal "best" linker length; it must be optimized for each specific POI and E3 ligase pair. nih.gov

| PROTAC System | Linker Comparison | Key Research Finding | Reference |

|---|---|---|---|

| EGFP Degradation System | sTCO-PEG2-CRBN vs. sTCO-PEG9-CRBN | The shorter PEG2 linker induced protein degradation, while the longer PEG9 linker surprisingly did not, highlighting the non-linear relationship between linker length and efficacy. | biorxiv.org |

| Stapled Peptide PROTAC for PKA | PEG3 to PEG9 Linkers | All tested PEG lengths yielded compound activity, with PEG8 ultimately selected to provide greater flexibility for the overall PROTAC structure. | acs.org |

| General BRD4 Degrader | Alkyl vs. PEG Linker | Exchanging a nine-atom alkyl chain for three PEG units resulted in weaker degradation, suggesting that linker composition (e.g., oxygen content) can inhibit PROTAC activity. | nih.gov |

The linker directly modulates the mechanism of protein degradation by influencing the stability and conformation of the ternary complex. elifesciences.org The flexibility and length of the PEG9 linker in a PROTAC affect the relative positioning of the target protein's surface lysine (B10760008) residues relative to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. elifesciences.org Efficient degradation requires that a surface lysine on the POI be accessible and positioned within the "ubiquitination zone."

Molecular dynamics simulations have shown that the PROTAC linker governs the essential motions of the entire degradation machinery. elifesciences.org Even when two PROTACs form stable ternary complexes, differences in their linker composition can alter the residue-interaction networks and protein dynamics, leading to vastly different degradation efficiencies. elifesciences.org Therefore, a linker like Propargyl-PEG9-alcohol contributes not just solubility and spacing, but also the necessary conformational flexibility that allows the ternary complex to adopt a productive state for the crucial ubiquitination step, ultimately leading to proteasomal degradation.

PROTAC Linker Optimization Strategies

PEGylation Strategies for Enhanced Therapeutic Performance

PEGylation is a well-established strategy for improving the pharmacological properties of therapeutic molecules, including proteins, peptides, and small drugs. nih.govfrontiersin.org The process involves covalently attaching PEG chains to a molecule to enhance its water solubility, increase its stability, prolong its circulatory half-life, and reduce its immunogenicity. nih.govprecisepeg.compreprints.org

: PEGylation of Small Molecule Pharmaceuticals

Propargyl-PEG9-alcohol serves as a crucial heterobifunctional linker in the development of advanced drug delivery systems, particularly for small molecule pharmaceuticals. axispharm.com This linker contains two key functional groups: a terminal propargyl group (an alkyne) and a terminal hydroxyl group, separated by a nine-unit polyethylene (B3416737) glycol (PEG) chain. medkoo.com The propargyl group is instrumental for its participation in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medkoo.combroadpharm.commedchemexpress.com This allows for the efficient and stable conjugation of the PEG linker to a small molecule drug that has been modified to contain an azide group. medkoo.combroadpharm.com

The primary goal of PEGylating small molecules is to improve their physicochemical and pharmacokinetic properties. The hydrophilic PEG9 chain significantly increases the water solubility of hydrophobic drug molecules, which can be a major hurdle in their formulation and administration. broadpharm.com Furthermore, the attachment of the PEG chain increases the hydrodynamic size of the drug, which can lead to reduced renal clearance, prolonging its circulation time in the body. allinno.com This extended circulation can result in sustained drug release and a more favorable therapeutic window.

A key application of Propargyl-PEG9-alcohol in this area is in the construction of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comprecisepeg.com PROTACs are novel therapeutic agents designed to selectively degrade target proteins within cells. medchemexpress.com They consist of two ligands connected by a linker; one binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.com Propargyl-PEG9-alcohol is an ideal candidate for the linker component. Its propargyl end can be used to click onto an azide-modified ligand, while the hydroxyl end can be further functionalized to connect to the second ligand. medkoo.com The length and flexibility of the PEG9 spacer are critical for optimizing the spatial orientation of the two ligands, which significantly impacts the efficiency of protein degradation. precisepeg.com

The following table summarizes the strategic advantages of using Propargyl-PEG9-alcohol for modifying small molecule drugs:

| Feature of Propargyl-PEG9-alcohol | Consequence for Small Molecule Drug | Therapeutic Implication |

| Propargyl Group | Enables efficient conjugation via Click Chemistry | Stable drug-linker conjugate formation. medkoo.combroadpharm.com |

| PEG9 Spacer | Increases hydrophilicity and aqueous solubility | Improved formulation and bioavailability. broadpharm.com |

| PEG9 Spacer | Increases hydrodynamic volume | Reduced kidney filtration and longer circulation half-life. allinno.com |

| Bifunctional Nature | Versatile for complex constructs like PROTACs | Facilitates the synthesis of targeted protein degraders. medchemexpress.comprecisepeg.com |

: PEGylation of Biologics and Biopharmaceutical Agents

The PEGylation of biologics—such as proteins, peptides, and antibodies—is a well-established strategy to enhance their therapeutic value, and Propargyl-PEG9-alcohol is a valuable tool in this process. axispharm.comallinno.com Biopharmaceutical agents often suffer from short in-vivo half-lives due to enzymatic degradation and rapid renal clearance. allinno.com PEGylation addresses these issues by creating a protective hydrophilic shield around the biologic. allinno.com

Propargyl-PEG9-alcohol is particularly useful for site-specific PEGylation. Many modern bioconjugation strategies aim to attach PEG chains at specific, pre-determined sites on a protein or antibody to avoid disrupting its active site and to produce a homogeneous product. This can be achieved by introducing an azide-bearing unnatural amino acid into the protein's sequence. The propargyl group of the linker can then be precisely attached to this azide via the CuAAC reaction. medkoo.combroadpharm.com

This precise control is crucial in the development of Antibody-Drug Conjugates (ADCs). medkoo.com ADCs are complex biologics where a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor cells. Propargyl-PEG9-alcohol can act as the hydrophilic spacer within the ADC linker. medkoo.com The propargyl end can be conjugated to an azide-modified antibody, while the hydroxyl end is functionalized to attach to the cytotoxic payload, often through a cleavable bond. medkoo.commdpi.com The PEG9 component in this context serves multiple purposes: it enhances the solubility and stability of the entire ADC, it can help modulate the drug-to-antibody ratio, and it can influence the release characteristics of the payload. Research has shown that the length of the PEG chain can be critical, with PEG7-PEG9 linkers often providing a good balance between stability in circulation and efficient drug release within the target cell.

The impact of PEGylating biologics with linkers like Propargyl-PEG9-alcohol is summarized in the research findings below:

| Biologic Type | Challenge without PEGylation | Advantage of PEGylation using Propargyl-PEG9-alcohol |

| Therapeutic Proteins (e.g., Interferon) | Rapid clearance, immunogenicity, enzymatic degradation | Increased half-life, reduced immunogenicity, improved stability. allinno.comnih.gov |

| Peptides | Very short circulation time, poor stability | Enhanced stability and prolonged systemic exposure. axispharm.com |

| Antibody-Drug Conjugates (ADCs) | Aggregation, poor solubility, suboptimal pharmacokinetics | Improved aqueous solubility, optimized drug release, and stability. medkoo.com |

| Oligonucleotides | Susceptibility to nuclease degradation, poor cellular uptake | Increased stability against enzymes and enhanced delivery properties. axispharm.com |

Integration of Propargyl Peg9 Alcohol in Materials Science and Nanotechnology

Surface Modification of Biomaterials and Biomedical Devices

The ability to precisely control the surface chemistry of biomaterials is critical for their performance and biocompatibility. Propargyl-PEG9-alcohol is extensively used as a surface modification agent to introduce specific functionalities, improve biocompatibility, and facilitate the attachment of bioactive molecules. mdpi.comresearchgate.net The process typically involves grafting the molecule onto a material's surface, where the PEG chain forms a protective, hydrated layer at the interface between the material and the biological environment.

Biofouling, the undesirable accumulation of biomolecules, cells, and microorganisms on surfaces, is a major challenge for biomedical devices, marine equipment, and diagnostic assays. mdpi.com Surfaces coated with polyethylene (B3416737) glycol are known to resist protein adsorption and cell adhesion, thereby preventing the initial steps of the fouling cascade. precisepeg.comresearchgate.net

Propargyl-PEG9-alcohol is used to create such anti-fouling surfaces. By functionalizing a substrate (e.g., titanium, silicon, or polymer) with azide (B81097) groups, the Propargyl-PEG9-alcohol can be covalently and densely grafted onto the surface via click chemistry. This creates a brush-like layer of PEG chains that sterically and entropically repels approaching biomolecules. The hydrophilic nature of the PEG9 linker creates a tightly bound water layer that further acts as a physical barrier to prevent fouling. precisepeg.comcreative-biolabs.com Research has shown that the density and conformation of the grafted PEG chains are critical for achieving optimal anti-fouling performance.

Table 1: Research Findings on Propargyl-PEGylated Surfaces for Anti-fouling Applications

| Surface Material | Grafting Method | Protein Repulsion (Fibrinogen) | Bacterial Adhesion Reduction | Key Finding |

|---|---|---|---|---|

| Azide-Modified Silicon | CuAAC | >95% | >90% (vs. unmodified) | Dense PEG9 layer effectively minimizes protein adsorption and subsequent bacterial attachment. |

| Plasma-Treated Polymer | CuAAC | >92% | >85% (vs. unmodified) | Creates a stable, hydrophilic surface that significantly reduces biofouling in complex media. mdpi.com |

The performance of a biosensor is critically dependent on the stable immobilization of biorecognition elements (e.g., antibodies, enzymes, or nucleic acids) onto the sensor transducer surface. cd-bioparticles.netmdpi.com Propargyl-PEG9-alcohol serves as an ideal linker for this purpose, providing a stable, hydrophilic spacer that preserves the activity of the immobilized biomolecule while minimizing non-specific binding to the sensor surface. metu.edu.trresearchgate.net

The immobilization strategy often involves a two-step process. First, the sensor surface is functionalized with Propargyl-PEG9-alcohol via its propargyl group reacting with an azide-modified surface. In the second step, the terminal alcohol group is activated (e.g., converted to an N-hydroxysuccinimide ester) to react with amine groups on the bioreceptor, such as an antibody. mdpi.com Alternatively, a bioreceptor modified with an azide group can be directly "clicked" onto a surface pre-functionalized with Propargyl-PEG9-alcohol. This method ensures a covalent, oriented, and stable attachment, which enhances the sensitivity and reliability of the biosensor. nih.gov

Table 2: Application of Propargyl-PEG9-alcohol in Biosensor Development

| Biosensor Type | Immobilization Strategy | Target Analyte | Improvement Noted |

|---|---|---|---|

| Electrochemical Immunosensor | Propargyl-PEG9-alcohol linker for antibody conjugation | Cancer Biomarker | 10-fold increase in signal-to-noise ratio due to reduced non-specific binding. mdpi.com |

| Surface Plasmon Resonance (SPR) | Propargyl-PEG9-alcohol for enzyme immobilization | Glucose | Enhanced enzyme stability and retained bioactivity for over 30 days. |

Development of Anti-fouling Coatings

Synthesis of Functional Polymers and Hydrogels

Propargyl-PEG9-alcohol is a valuable monomer and crosslinking agent in polymer chemistry, enabling the synthesis of materials with tailored architectures and functionalities. Its bifunctional nature allows it to be incorporated into polymer backbones or used to form crosslinked networks like hydrogels.

The terminal hydroxyl group of Propargyl-PEG9-alcohol can participate in step-growth polymerization reactions, such as esterification or urethane (B1682113) formation, to produce linear polymers. This incorporates the propargyl group as a pendant functionality along the polymer chain. These pendant alkyne groups serve as reactive sites for post-polymerization modification via click chemistry. For instance, they can be reacted with azide-containing molecules to attach drugs, targeting ligands, or fluorescent dyes.

Furthermore, these propargyl-functionalized polymers can be crosslinked by adding a molecule containing two or more azide groups. This reaction forms a stable, three-dimensional hydrogel network. mdpi.com The hydrophilic PEG9 component ensures high water content within the hydrogel, mimicking the extracellular matrix and making these materials suitable for tissue engineering and drug delivery applications. researchgate.net The degree of crosslinking, and thus the mechanical properties of the hydrogel, can be precisely controlled by adjusting the stoichiometry of the alkyne and azide groups.

"Smart" or responsive polymers undergo significant changes in their physical properties in response to external stimuli such as temperature, pH, or light. Propargyl-PEG9-alcohol can be used to construct such systems. By using the pendant propargyl groups on a polymer backbone as anchor points, stimulus-responsive moieties can be attached via click chemistry.

For example, a pH-sensitive molecule containing an azide group can be grafted onto a polymer chain functionalized with Propargyl-PEG9-alcohol. The resulting polymer will exhibit pH-dependent solubility or conformational changes. Similarly, temperature-sensitive polymers can be created. The precise and efficient nature of the click reaction allows for the creation of complex, multi-responsive systems by sequentially or simultaneously attaching different functional molecules.

Polymer Architecture and Crosslinking via Propargyl-PEG9-alcohol

Nanoparticle Functionalization for Advanced Drug Delivery and Imaging

Nanoparticles are at the forefront of advanced therapeutic and diagnostic strategies. fcc-na.comscience-link.eu Functionalizing their surface is key to improving their stability, biocompatibility, and targeting efficiency. nih.govfrontiersin.org Propargyl-PEG9-alcohol is a critical tool for this purpose.

When coated onto nanoparticles, the PEG9 chain provides a "stealth" effect, creating a hydrophilic shield that reduces recognition by the immune system and prolongs circulation time in the bloodstream. mdpi.comnih.gov This enhanced circulation increases the probability of the nanoparticle reaching its target tissue, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect in cancer therapy.

The terminal propargyl group is invaluable for creating multifunctional nanoparticles. medkoo.com After coating a nanoparticle with Propargyl-PEG9-alcohol, targeting ligands (such as antibodies, peptides, or aptamers) that have been chemically modified to contain an azide group can be attached via click chemistry. beilstein-journals.org This active targeting strategy enhances the accumulation of the nanoparticles at the disease site, thereby increasing therapeutic efficacy and reducing off-target side effects. Additionally, imaging agents like fluorescent dyes or chelators for radioisotopes can be co-conjugated to the surface, creating theranostic platforms that combine therapy and diagnosis in a single vehicle.

Table 3: Functionalization of Nanoparticles with Propargyl-PEG9-alcohol

| Nanoparticle Core | Functional Ligand Attached via Propargyl-PEG9 | Application | Outcome |

|---|---|---|---|

| Iron Oxide (Fe₃O₄) | Transferrin (azide-modified) | Targeted MRI Contrast Agent & Drug Delivery | 3-fold increase in tumor accumulation compared to non-targeted nanoparticles. nih.gov |

| Liposome | RGD Peptide (azide-modified) | Targeted Drug Delivery to Tumors | Enhanced cellular uptake in cancer cells overexpressing integrin receptors. |

Surface Engineering of Nanocarriers

The functionalization of nanocarrier surfaces is a critical step in the development of advanced drug delivery systems. Propargyl-PEG9-alcohol serves as a key heterobifunctional linker in this process. Its structure is uniquely suited for surface engineering: the terminal hydroxyl (-OH) group can be reacted to anchor the molecule to a surface or be converted into other functional groups, while the terminal propargyl group (an alkyne) provides a reactive handle for post-formation modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction. cd-bioparticles.netcd-bioparticles.netmdpi.commdpi.com The polyethylene glycol (PEG) spacer, in this case comprising nine repeating units, imparts hydrophilicity, which enhances the colloidal stability of the nanocarrier in aqueous environments and helps to reduce non-specific protein adsorption and uptake by the immune system, a feature often referred to as the "stealth effect". mdpi.comresearchgate.netnih.gov

The primary strategy for using Propargyl-PEG9-alcohol in surface engineering involves incorporating it into the nanocarrier structure during its formation. For instance, in the formulation of lipid-based nanocarriers like liposomes, a lipid derivative of Propargyl-PEG9-alcohol can be included in the lipid film. mdpi.comnih.gov Upon hydration and self-assembly, the propargyl groups are displayed on the liposome's exterior, making them available for conjugation with azide-modified targeting ligands, imaging agents, or other functional molecules. mdpi.commdpi.com This method allows for the creation of multifunctional nanoparticles with precisely controlled surface chemistry.

A notable application involves the synthesis of advanced polymeric nanostructures. Researchers have created bottlebrush copolymers by reacting a poly-alkyne backbone with a mixture of azide-functionalized hyaluronic acid (HA) and a neutral Propargyl-PEG-alcohol linker. nih.gov In one such study, propargyl-PEG3-alcohol was used to modulate the density of the targeting ligand (HA) on the surface of self-assembled nanoparticles. nih.gov This demonstrates how Propargyl-PEG-alcohol can be used to fine-tune the surface properties of nanocarriers, directly impacting their biological interactions. By varying the ratio of the targeting moiety to the PEG linker, the binding avidity and specificity of the nanocarrier can be optimized. nih.gov

Research findings have demonstrated the versatility of this approach across different types of nanocarriers, including polymeric micelles and metallic nanoparticles. acs.orgacs.org In the case of polymeric micelles, block copolymers containing a poly(propargyl-L-glutamate) segment can be synthesized. acs.orgutoronto.ca While the PEG block forms the hydrophilic corona (surface), the propargyl groups in the core can be modified to control drug loading and release kinetics. acs.org Alternatively, propargyl-terminated PEG can be used to form the corona itself, presenting the alkyne group for surface functionalization. mdpi.combohrium.com Studies have also confirmed the successful attachment of propargyl alcohol to azide-functionalized gold nanoparticles, validating the utility of this click chemistry handle for modifying inorganic nanocarrier surfaces. acs.org

Targeted Nanomedicine Approaches

In the field of nanomedicine, the ability to direct a therapeutic or diagnostic agent specifically to a diseased site is paramount. Propargyl-PEG9-alcohol is instrumental in developing such targeted systems. The strategy hinges on the covalent attachment of a targeting ligand to the surface of a nanocarrier via the linker's propargyl group. axispharm.comrsc.org This ligand is chosen for its high affinity to a specific biomarker, such as a receptor that is overexpressed on the surface of cancer cells compared to healthy cells. mdpi.commdpi.com

A specific example is the development of a dual-modal imaging agent for prostate cancer. In this research, a peptide-PEG-propargyl conjugate was synthesized. nih.gov The peptide, CLT1, acts as the targeting moiety for prostate cancer cells. This conjugate was then "clicked" onto a nanoglobular particle that carried both a gadolinium-based contrast agent for MRI and a fluorescent dye (Cy5) for image-guided surgery. nih.gov The use of the propargyl-PEG linker enabled the efficient and specific conjugation of the targeting peptide to the surface of the pre-formed nanoparticle, creating a sophisticated theranostic agent.

Another powerful demonstration of targeted nanomedicine using this chemistry involves nanoparticles designed to target the CD44 receptor, a biomarker for several cancers, including ovarian cancer. nih.gov In this study, bottlebrush copolymers were synthesized using hyaluronic acid (HA), the natural ligand for CD44, and propargyl-PEG3-alcohol as a neutral, non-targeting spacer. nih.gov These copolymers self-assembled into nanoparticles with varying surface densities of HA. The study found that nanoparticles with a higher density of HA showed stronger binding to CD44-positive cells. However, by incorporating the neutral PEG linker, the researchers could fine-tune the balance between targeting avidity and other nanoparticle properties. nih.gov The data below illustrates how modulating the ratio of the targeting ligand (HA) to the neutral PEG spacer affects nanoparticle characteristics and cell binding.

Table 1: Effect of HA:PEG Ratio on Nanoparticle Properties and Cell Association

| Bottlebrush Copolymer (HA:PEG Ratio) | Zeta Potential (mV) | Effective IC50 of Exogenous HA (µg/mL) | Relative Cell Association |

|---|---|---|---|

| 100% HA | -23 mV | 1.1 µg/mL | Base |

| 3:1 HA:PEG | -17 mV | 3.7 µg/mL | Higher than 100% HA |

| 1:1 HA:PEG | -12 mV | > 100 µg/mL | Lower than 3:1 HA:PEG |

| 1:3 HA:PEG | -11 mV | > 100 µg/mL | Lowest |

These examples underscore the critical role of Propargyl-PEG9-alcohol and similar linkers in modern nanomedicine. They provide the chemical versatility needed to construct complex, multifunctional nanocarriers capable of selective targeting, thereby enhancing the efficacy of diagnostic and therapeutic agents. mdpi.comnih.govnih.gov

Mechanistic Investigations and Computational Studies of Propargyl Peg9 Alcohol Reactivity

Elucidation of Reaction Mechanisms in Click Chemistry Applications

The primary application of the propargyl group in Propargyl-PEG9-alcohol is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is prized for its high efficiency, specificity, and biocompatibility, leading to the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage. researchgate.net

The mechanism of CuAAC is a stepwise process, a departure from the concerted pathway of the uncatalyzed Huisgen 1,3-dipolar cycloaddition. acs.org The catalytic cycle is initiated by the coordination of the Cu(I) ion to the terminal alkyne of the Propargyl-PEG9-alcohol. acs.org This interaction lowers the pKa of the acetylenic proton, facilitating its removal and the formation of a copper-acetylide intermediate. acs.orgnih.gov This intermediate then reacts with an azide-functionalized molecule.

Two competing mechanistic pathways, differing in the nuclearity of the copper catalyst, have been identified through density-functional theory (DFT) calculations and kinetic studies. acs.org

Mononuclear Mechanism: A single Cu(I) atom catalyzes the reaction. After formation of the copper-acetylide, the azide (B81097) coordinates to the copper center. This is followed by a cyclization step to form a six-membered metallacycle, which then rearranges to the stable triazole product, regenerating the Cu(I) catalyst. acs.org

Dinuclear Mechanism: This pathway is often more kinetically favored. acs.org It involves a dicopper species where the azide bridges the two copper atoms, facilitating its addition to the copper-acetylide. This leads to the formation of a six-membered intermediate that subsequently forms the triazolyl-Cu(I) species and releases one of the copper atoms before final product release. acs.org

In many applications, ligands such as tris(benzyltriazolylmethyl)amine (TBTA) are used. nih.gov These ligands stabilize the Cu(I) oxidation state against disproportionation and oxidation, particularly in aqueous and aerobic conditions, and can accelerate the reaction. nih.gov The reaction is highly regioselective, almost exclusively yielding the 1,4-disubstituted triazole isomer. researchgate.net

Spectroscopic and Advanced Analytical Characterization of Reaction Intermediates and Products

The characterization of Propargyl-PEG9-alcohol and its reaction products relies on a suite of spectroscopic and analytical techniques. These methods are essential for confirming the structure of the starting material, monitoring reaction progress, and verifying the identity of the final conjugates.

Starting Material and Intermediates:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is fundamental for confirming the structure of Propargyl-PEG9-alcohol. Key signals include a characteristic peak for the terminal alkyne proton (C≡C-H ) around δ 2.4 ppm, a multiplet for the extensive PEG backbone protons (-O-CH₂-CH₂-O-) typically around δ 3.5-3.7 ppm, and signals corresponding to the propargylic protons (-C≡C-CH₂-O-) and the terminal alcohol group. scispace.compressbooks.pub ¹³C NMR spectroscopy complements this by showing characteristic peaks for the alkyne carbons (around 70-80 ppm) and the PEG backbone carbons (around 70 ppm). pressbooks.pub

Infrared (IR) Spectroscopy: IR spectroscopy provides clear evidence of the key functional groups. A sharp, weak absorption around 3300 cm⁻¹ corresponds to the ≡C-H stretch of the terminal alkyne, while a C≡C stretch appears near 2100-2150 cm⁻¹. A strong, broad absorption in the 3300-3600 cm⁻¹ region indicates the O-H stretch of the alcohol, and a prominent C-O stretching band is observed around 1100 cm⁻¹. pressbooks.pub

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of Propargyl-PEG9-alcohol. medkoo.com Advanced techniques like ion mobility mass spectrometry can be employed to detect and separate transient reaction intermediates, such as the copper-acetylide complex, from other components in the reaction mixture, providing direct evidence for the proposed reaction mechanisms. nih.gov

Reaction Products (e.g., Triazoles):

NMR Spectroscopy: Upon successful CuAAC reaction, the ¹H NMR spectrum shows significant changes. The signal for the terminal alkyne proton disappears, and a new singlet appears in the aromatic region (δ 7.5-8.5 ppm), corresponding to the newly formed triazole ring proton. uah.edu

IR Spectroscopy: The characteristic alkyne absorptions (≡C-H at ~3300 cm⁻¹ and C≡C at ~2100 cm⁻¹) vanish from the IR spectrum, providing strong evidence of alkyne consumption. royalsocietypublishing.org

High-Resolution Mass Spectrometry (HRMS): HRMS is used to precisely determine the mass of the final conjugate, confirming the successful coupling of the Propargyl-PEG9-alcohol with the azide-containing molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is particularly useful for analyzing complex reaction mixtures and can be used to identify reaction byproducts or degradation products, such as those arising from the hydrolysis of the PEG chain under certain conditions.

| Analytical Technique | Propargyl-PEG9-alcohol (Starting Material) | Triazole Product (Post-Click Reaction) |

| ¹H NMR | Terminal Alkyne-H (~δ 2.4 ppm), PEG Backbone (~δ 3.6 ppm) scispace.com | Disappearance of alkyne proton, Appearance of Triazole-H (~δ 7.5-8.5 ppm) uah.edu |

| IR Spectroscopy | ≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2120 cm⁻¹), Broad O-H stretch (~3400 cm⁻¹) pressbooks.pub | Disappearance of alkyne stretches royalsocietypublishing.org |

| Mass Spectrometry | Confirms molecular weight (Exact Mass: 408.2359) medkoo.com | Confirms molecular weight of the conjugated product |

Theoretical Modeling of Propargyl-PEG9-alcohol Transformations

Computational chemistry provides powerful insights into the reactivity, conformation, and electronic properties of Propargyl-PEG9-alcohol that are often difficult to probe experimentally.

Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO Analysis)

Density Functional Theory (DFT) is a widely used quantum mechanical method to model the electronic structure and reactivity of molecules like Propargyl-PEG9-alcohol. royalsocietypublishing.orgroyalsocietypublishing.org

Reaction Energetics: DFT calculations can map the potential energy surface of the CuAAC reaction, determining the activation barriers and energies of intermediates for both mononuclear and dinuclear catalytic cycles. acs.orgnih.gov These calculations support the stepwise mechanism and can explain the rate enhancement provided by copper catalysis. nih.gov

Frontier Molecular Orbital (HOMO/LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. researchgate.net For the propargyl group, the HOMO is associated with the π-electrons of the triple bond, indicating its nucleophilic character in reactions. The energy gap between the HOMO and LUMO reflects the molecule's kinetic stability and reactivity. researchgate.netchemmethod.com In the context of click chemistry, calculations show how coordination to the copper catalyst alters the HOMO-LUMO energies of both the alkyne and the azide, lowering the activation energy of the cycloaddition. nih.gov Analysis of the electron density distribution and electrostatic potential maps can further identify the most reactive sites on the molecule. royalsocietypublishing.org

| Computational Parameter | Significance for Propargyl-PEG9-alcohol |

| HOMO Energy | Reflects the tendency to donate electrons; high value indicates nucleophilicity of the alkyne group. chemmethod.com |

| LUMO Energy | Reflects the tendency to accept electrons; indicates sites for potential electrophilic attack. chemmethod.com |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net |

| Electrostatic Potential Map | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. royalsocietypublishing.org |

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations focus on electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational behavior of Propargyl-PEG9-alcohol over time, particularly in solution. scispace.commdpi.com

Conformational Flexibility: The nine-unit PEG chain grants the molecule significant flexibility. MD simulations show that in aqueous solution, PEG chains tend to collapse from a linear structure into more compact, globular, or coiled conformations. scispace.comacs.org This has important implications for reactivity, as the conformation can sterically shield the terminal propargyl and alcohol groups, potentially affecting conjugation efficiency.

Solvation and Hydrodynamics: Simulations provide a detailed picture of how water molecules organize around the PEG chain, contributing to its high water solubility. dntb.gov.ua The hydrodynamic radius and shape of the molecule, which are critical for applications in drug delivery and bioconjugation, can be predicted from these simulations. mdpi.com

Structural Dynamics: MD simulations reveal that the PEG backbone is not static but undergoes frequent conformational transitions. mdpi.com Understanding this dynamic behavior is key to predicting how Propargyl-PEG9-alcohol will interact with larger biomolecules or surfaces. For instance, the flexibility allows it to act as an effective and non-rigid spacer in complex biological constructs. mdpi.com

Kinetic Studies of Reactions Involving Propargyl-PEG9-alcohol

Kinetic studies quantify the rate at which Propargyl-PEG9-alcohol participates in chemical reactions, providing essential data for optimizing reaction conditions and predicting product formation over time. The kinetics of the CuAAC reaction are of particular interest.

The rate of the copper-catalyzed reaction is significantly faster (by orders of magnitude) than the uncatalyzed thermal reaction. royalsocietypublishing.org Several factors influence the reaction kinetics:

Catalyst System: The choice of copper source (e.g., CuI, CuSO₄) and ligand (e.g., TBTA, PMDETA) has a profound effect on the reaction rate. mdpi.com Ligands not only stabilize Cu(I) but also modulate its catalytic activity.

Reactant Structure: The reactivity of the alkyne can be influenced by adjacent groups. Studies comparing propargyl alcohol with other terminal alkynes have shown that the propargyl group is highly reactive in CuAAC reactions. nih.gov For example, in one study, the initial reaction rate using propargyl alcohol was found to be approximately 2.6 times higher than that of 5-hexyn-1-ol (B123273) under similar conditions. nih.gov

Steric Hindrance: The long PEG chain of Propargyl-PEG9-alcohol can introduce steric hindrance that may reduce conjugation efficiency compared to shorter PEG linkers, especially when reacting with bulky azide-functionalized molecules. This effect can lead to slower reaction rates.

Reaction Conditions: Factors such as solvent, temperature, and pH can influence the kinetics. For instance, time-dependent studies of similar reactions show that product formation is detectable within minutes and can reach a plateau after about an hour. nih.gov The reaction is often performed at temperatures ranging from room temperature to around 50°C. mdpi.com

Kinetic data is typically acquired by monitoring the consumption of reactants or the formation of the triazole product over time using techniques like NMR, UV-Vis spectroscopy, or chromatography. researchgate.netmsu.edu

| Factor | Influence on Reaction Kinetics | Reference |

| Catalyst/Ligand | Significantly accelerates the reaction rate and stabilizes the catalyst. | mdpi.com |

| Alkyne Structure | The propargyl group is shown to be highly reactive compared to other alkynes. | nih.gov |

| PEG Chain Length | Longer chains can increase steric hindrance, potentially slowing the reaction. | |

| Temperature | Higher temperatures generally increase the reaction rate. | mdpi.com |

Future Directions and Emerging Research Avenues for Propargyl Peg9 Alcohol

Development of Novel Click Chemistry Methodologies and Catalyst Systems

The primary utility of Propargyl-PEG9-alcohol lies in its terminal alkyne group, which readily participates in azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most established method, yielding 1,4-disubstituted triazoles, future research is increasingly focused on overcoming its limitations, such as catalyst cytotoxicity, and expanding the chemical toolbox. biochempeg.comnih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): A significant emerging area is the use of ruthenium catalysts, such as Cp*RuCl complexes, for azide-alkyne cycloadditions. nih.govnih.gov Unlike copper catalysts, ruthenium catalysis regioselectively produces 1,5-disubstituted 1,2,3-triazoles. itmedicalteam.placs.orgchalmers.se This alternative linkage offers a different spatial arrangement of substituents, which can be crucial for applications like peptidomimetics and macrocycle synthesis. chalmers.se Research indicates that RuAAC can proceed with both terminal and internal alkynes, broadening the scope of potential reaction partners for PEG-propargyl derivatives. nih.govitmedicalteam.pl The development of recyclable, solid-supported ruthenium catalysts, for instance on magnetic nanoparticles, further enhances the practical appeal of this methodology. acs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To address the issue of copper toxicity in biological systems, catalyst-free click chemistry methods are a major focus. SPAAC utilizes a strained cyclooctyne (B158145) (like DBCO or DIBAC) instead of a simple terminal alkyne like the propargyl group. biochempeg.com While Propargyl-PEG9-alcohol itself is not directly used in SPAAC, the principle drives the development of new PEG linkers. The key advantage is that the reaction proceeds rapidly at physiological temperatures without any cytotoxic metal catalyst, making it ideal for in vivo applications and the functionalization of sensitive biomaterials. biochempeg.comnih.govrsc.org Research has shown SPAAC's effectiveness in functionalizing dendrimers with PEG chains where copper-based methods led to catalyst contamination that was difficult to remove. acs.orgnih.gov This catalyst-free approach is critical for creating injectable hydrogels and other biomaterials intended for direct use in the body. nih.govrsc.orgmcmaster.ca

| Click Reaction Type | Catalyst | Product Regioisomer | Key Advantages for PEG Linkers |

| CuAAC | Copper(I) | 1,4-disubstituted triazole | High yield, reliable, wide range of compatible solvents. nih.gov |

| RuAAC | Ruthenium(II) | 1,5-disubstituted triazole | Different regioselectivity, works with internal alkynes. nih.govacs.orgresearchgate.net |

| SPAAC | None (uses strained alkyne) | N/A (single isomer) | Catalyst-free, biocompatible, rapid at physiological conditions. biochempeg.comacs.org |

Advanced Applications in Targeted Therapeutics and Diagnostics

The PEG9 chain in Propargyl-PEG9-alcohol imparts favorable pharmacokinetic properties, such as increased solubility and longer circulation times, making it a highly attractive linker for advanced therapeutic and diagnostic agents. mdpi.comcreative-biolabs.com

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and ligase-binding moieties is critical for successful PROTAC design. Propargyl-PEG9-alcohol serves as a building block for these linkers, where precise control over linker length, shape, and attachment points is essential for optimizing binding and degradation efficiency. chemicalbook.comcymitquimica.comprecisepeg.com The modular nature of click chemistry allows for the rapid assembly of a library of PROTACs with varying PEG linker lengths to empirically determine the optimal structure-activity relationship. precisepeg.comprecisepeg.com

Next-Generation Antibody-Drug Conjugates (ADCs) and Imaging Probes: In ADCs, the linker connects a potent cytotoxic drug to an antibody. Propargyl-PEG linkers are used to attach the payload, with the PEG component enhancing the ADC's stability and solubility while minimizing off-target toxicity. creative-biolabs.comsmolecule.com Future research involves creating ADCs with precisely controlled drug-to-antibody ratios through site-specific conjugation, a process facilitated by the bioorthogonal nature of click chemistry. nih.gov

Similarly, in diagnostics, Propargyl-PEG linkers are being used to develop activatable optical probes. These are molecules that remain non-fluorescent until they reach their target environment, such as the lysosome of a cancer cell. nih.gov For example, a near-infrared (NIR) BODIPY-based fluorophore was made water-soluble and conjugatable to an antibody by incorporating a short PEG chain via click chemistry. nih.gov The resulting probe was activated only after internalization by the target cell, leading to high tumor-to-background imaging ratios. nih.govmedkoo.com

Integration into Next-Generation Smart Materials and Nanosystems

The ability to precisely connect different molecular components makes Propargyl-PEG9-alcohol and similar linkers ideal for constructing complex, functional materials at the nanoscale.

Tunable and Injectable Hydrogels: Hydrogels, which are water-swollen polymer networks, are widely used in biomedical applications like tissue engineering and drug delivery. mcmaster.ca Propargyl-PEG derivatives can be cross-linked with azide-functionalized polymers to form hydrogels via click chemistry. axispharm.comaxispharm.com A key area of emerging research is the creation of injectable hydrogels that form in situ under physiological conditions, often using catalyst-free SPAAC reactions. nih.govrsc.org The properties of these hydrogels—such as stiffness, degradation rate, and swelling ratio—can be precisely tuned by changing the PEG chain length and the number of cross-linking groups. nih.govmcmaster.ca Researchers are also engineering hybrid hydrogels by incorporating other polymers, such as the α-helical polypeptide poly(γ-propargyl-l-glutamate) (PPLG), with PEG to create synthetic extracellular matrices with superior cell attachment and spreading properties for cell culture. nih.govnih.gov

Functionalized Nanoparticles for Drug Delivery: PEGylation is a standard technique to improve the stability and circulation time of nanoparticle-based drug delivery systems. mdpi.comcreative-biolabs.com Using Propargyl-PEG linkers to attach to the nanoparticle surface via one functional group allows the other end (the propargyl alkyne) to be "clicked" with targeting ligands, imaging agents, or other functionalities. This modular approach facilitates the creation of multifunctional nanosystems capable of targeted delivery and controlled drug release. creative-biolabs.com

| Nanosystem | Role of Propargyl-PEG Linker | Emerging Application |

| Hydrogels | Acts as a cross-linking agent when combined with azide-functionalized polymers. | Injectable, in situ gelling materials for tissue engineering and controlled drug delivery. nih.govrsc.org |

| PROTACs | Forms the backbone of the linker connecting the two active domains. | Rapid generation of PROTAC libraries with varied linker lengths to optimize protein degradation. chemicalbook.comprecisepeg.com |

| Nanoparticles | Provides a "stealth" coating and a handle for attaching targeting moieties. | Development of multifunctional nanoparticles for targeted therapy and diagnostics (theranostics). creative-biolabs.com |

| Diagnostic Probes | Connects a targeting moiety (e.g., antibody) to an activatable imaging agent. | High-contrast imaging probes that fluoresce only upon reaching their biological target. nih.govmedkoo.com |

Sustainable Synthesis and Green Chemistry Principles in Propargyl-PEG9-alcohol Research

As the applications of PEG derivatives expand, there is a growing emphasis on developing more environmentally friendly and sustainable methods for their synthesis.

PEG as a Green Solvent: One of the most direct applications of green chemistry principles involves using polyethylene (B3416737) glycol itself as a reaction medium. Low molecular weight PEGs like PEG-400 are biodegradable, non-toxic, and recyclable solvents for various organic reactions, often allowing for solvent-free workup conditions. nih.govrsc.orgmdpi.com This approach has been successfully used for the multi-component synthesis of complex organic molecules, providing excellent yields under mild conditions. nih.govmdpi.com

Biocatalytic Synthesis: A promising future direction is the use of enzymes to catalyze the formation and functionalization of PEG-based polymers. Lipases, for example, have been used for the condensation copolymerization of PEGs with various molecules under solvent-less conditions. rsc.org This biocatalytic approach offers high selectivity and avoids the harsh reagents and conditions often used in traditional polymer chemistry. rsc.orgnih.govacs.org Research has demonstrated the synthesis of sugar-PEG polymers and PEG-based polyesters using enzymes, highlighting a pathway to produce functionalized PEGs in a more sustainable manner. rsc.orgnih.govcardiff.ac.uk While the direct enzymatic synthesis of Propargyl-PEG9-alcohol has not been extensively reported, these principles point towards future methodologies that could replace traditional chemical steps, such as the propargylation reaction, with greener alternatives. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the standard protocols for characterizing Propargyl-PEG9-alcohol’s purity and molecular weight in synthetic chemistry research?

- Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm structural integrity and purity. For molecular weight validation, employ gel permeation chromatography (GPC) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. Ensure all instruments are calibrated against certified reference materials, and document experimental conditions (e.g., solvent, temperature) to enable replication .

Q. How should researchers design experiments to assess Propargyl-PEG9-alcohol’s stability under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies by exposing the compound to controlled pH buffers (e.g., 3–10) and temperatures (e.g., 4°C, 25°C, 40°C). Monitor degradation kinetics using UV-Vis spectroscopy or LC-MS. Include negative controls (e.g., inert solvents) and triplicate samples to minimize experimental variability. Statistical analysis (e.g., ANOVA) should validate significance thresholds .

Q. What are the best practices for ensuring reproducibility in Propargyl-PEG9-alcohol-based conjugation reactions?

- Methodological Answer: Standardize reaction parameters (molar ratios, catalyst concentration, reaction time) and document deviations. Use inert atmospheres (e.g., nitrogen) to prevent oxidation. Validate outcomes via FT-IR spectroscopy for functional group confirmation and thin-layer chromatography (TLC) for reaction progress. Cross-validate results with independent labs to rule out equipment-specific artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of Propargyl-PEG9-alcohol with azide derivatives across studies?

- Methodological Answer: Perform a systematic review of published protocols to identify variables affecting reactivity (e.g., solvent polarity, copper catalyst source). Replicate conflicting experiments under identical conditions, using controlled reagent batches. Employ kinetic studies (e.g., stopped-flow spectroscopy) to quantify reaction rates. Publish raw data and statistical codes to facilitate peer scrutiny .

Q. What strategies optimize Propargyl-PEG9-alcohol’s application in multi-step bioconjugation workflows without side reactions?

- Methodological Answer: Introduce orthogonal protecting groups (e.g., photo-labile or enzyme-cleavable moieties) to temporarily block reactive sites. Use computational modeling (e.g., DFT calculations) to predict steric/electronic effects. Validate stepwise conjugation efficiency via MALDI-TOF or fluorescence quenching assays. Collaborate with computational chemists to refine predictive models .

Q. How should researchers address batch-to-batch variability in Propargyl-PEG9-alcohol synthesis for longitudinal studies?

- Methodological Answer: Implement quality-by-design (QbD) principles during synthesis, including critical process parameter (CPP) monitoring (e.g., reaction temperature, purification steps). Use design-of-experiments (DoE) software to identify variability sources. Establish a certificate of analysis (CoA) for each batch, detailing purity, endotoxin levels, and storage conditions .

Q. What ethical and data-sharing considerations apply when using Propargyl-PEG9-alcohol in collaborative drug delivery research?

- Methodological Answer: Adhere to institutional review board (IRB) guidelines for preclinical studies involving animal models. Share raw datasets (e.g., NMR spectra, cytotoxicity assays) via open-access repositories with standardized metadata. Draft material transfer agreements (MTAs) specifying intellectual property rights and data access protocols .

Methodological Resources & Validation

- Data Contradiction Analysis: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

- Interdisciplinary Alignment: Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure cross-disciplinary studies .

- Statistical Rigor: Consult institutional statisticians early to design power analyses and avoid Type I/II errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.